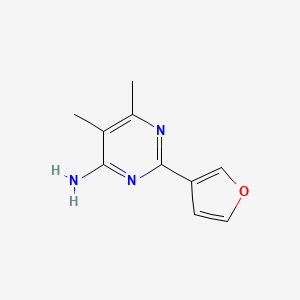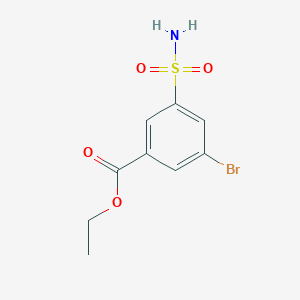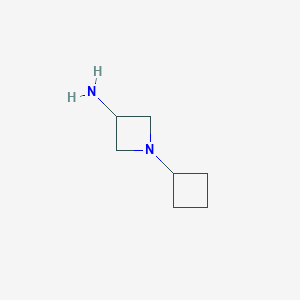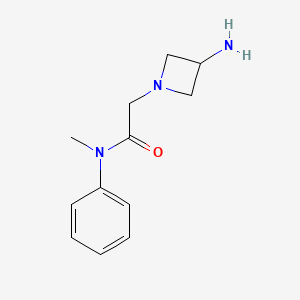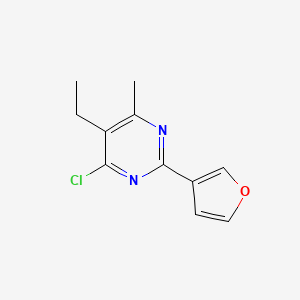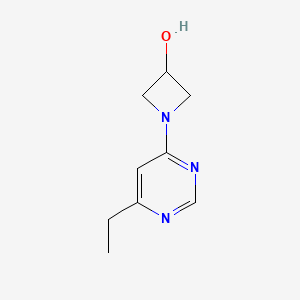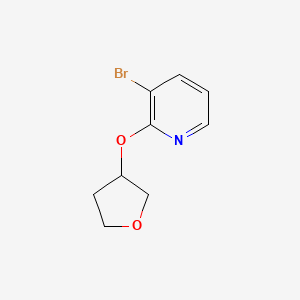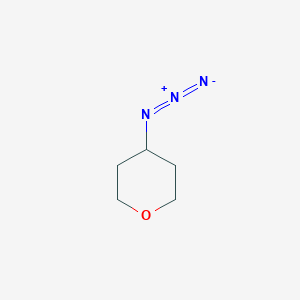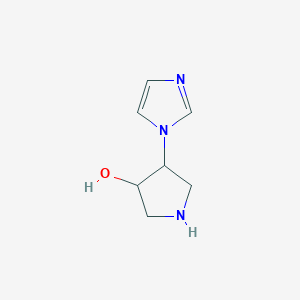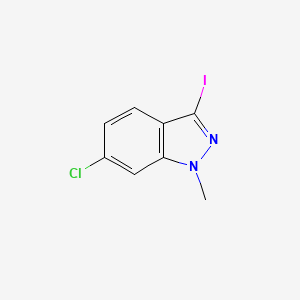
6-氯-3-碘-1-甲基-1H-吲唑
描述
6-chloro-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6ClIN2 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-3-iodo-1-methyl-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-3-iodo-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-iodo-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
含吲唑的杂环化合物具有广泛的医药应用 。它们被用作:
药物开发
一些最近上市的药物包含吲唑结构单元 。这表明“6-氯-3-碘-1-甲基-1H-吲唑”可能用于开发新药。
抑制剂
吲唑也可以用作磷酸肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸系统疾病 。这表明“6-氯-3-碘-1-甲基-1H-吲唑”可能用于开发新的抑制剂。
合成方法
该化合物可用于各种合成方法,包括过渡金属催化反应、还原环化反应,以及在没有催化剂和溶剂的情况下,通过连续形成C–N和N–N键,由2-叠氮苯甲醛和胺合成2H-吲唑 。
HIV蛋白酶抑制剂
已对含有吲唑片段的生物活性化合物进行了研究,并将其应用于生产HIV蛋白酶抑制剂 。
5-羟色胺受体拮抗剂
醛糖还原酶抑制剂
乙酰胆碱酯酶抑制剂
作用机制
Target of Action
The primary target of 6-chloro-3-iodo-1-methyl-1H-indazole is the Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting Chk1, 6-chloro-3-iodo-1-methyl-1H-indazole can disrupt the cell cycle and potentially induce cell death .
Mode of Action
6-chloro-3-iodo-1-methyl-1H-indazole interacts with its target, Chk1, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of Chk1, leading to an interruption in the cell cycle and potentially inducing cell death .
Biochemical Pathways
The inhibition of Chk1 by 6-chloro-3-iodo-1-methyl-1H-indazole affects the cell cycle regulation pathway. Chk1 is a key player in the DNA damage response pathway, where it halts the cell cycle to allow for DNA repair. By inhibiting Chk1, 6-chloro-3-iodo-1-methyl-1H-indazole disrupts this pathway, potentially leading to cell death .
Result of Action
The molecular and cellular effects of 6-chloro-3-iodo-1-methyl-1H-indazole’s action primarily involve the disruption of the cell cycle. By inhibiting Chk1, the compound interferes with the normal progression of the cell cycle, potentially leading to cell death .
生化分析
Biochemical Properties
6-chloro-3-iodo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . The interactions between 6-chloro-3-iodo-1-methyl-1H-indazole and these biomolecules are primarily based on its ability to form stable complexes, leading to the modulation of enzyme activity and subsequent biochemical effects.
Cellular Effects
The effects of 6-chloro-3-iodo-1-methyl-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . Additionally, 6-chloro-3-iodo-1-methyl-1H-indazole can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 6-chloro-3-iodo-1-methyl-1H-indazole involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound can form hydrogen bonds and other non-covalent interactions with target proteins, resulting in the modulation of their activity. For example, its interaction with phosphoinositide 3-kinase δ leads to the inhibition of this enzyme, thereby affecting downstream signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-3-iodo-1-methyl-1H-indazole can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods. Long-term exposure to 6-chloro-3-iodo-1-methyl-1H-indazole in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 6-chloro-3-iodo-1-methyl-1H-indazole vary with different dosages in animal models . At lower doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, 6-chloro-3-iodo-1-methyl-1H-indazole may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
6-chloro-3-iodo-1-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, its interaction with phosphoinositide 3-kinase δ affects the metabolism of phosphoinositides, which are crucial for cell signaling and membrane dynamics.
Transport and Distribution
The transport and distribution of 6-chloro-3-iodo-1-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 6-chloro-3-iodo-1-methyl-1H-indazole within specific tissues and cells are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
The subcellular localization of 6-chloro-3-iodo-1-methyl-1H-indazole plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-chloro-3-iodo-1-methyl-1H-indazole may accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Its localization within the cell is essential for its ability to modulate specific biochemical pathways and cellular functions.
属性
IUPAC Name |
6-chloro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBJGPOMSRQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-83-4 | |
| Record name | 6-chloro-3-iodo-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
